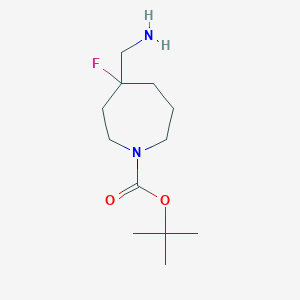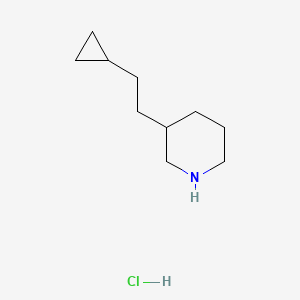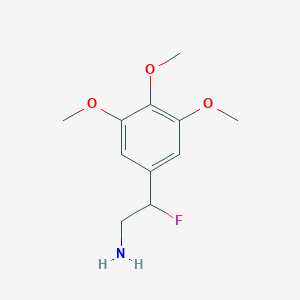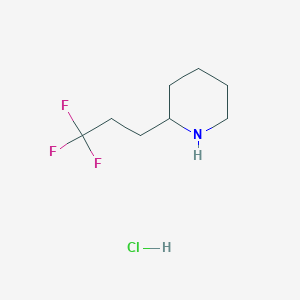![molecular formula C12H15N3O3 B1485135 (2E)-3-{1-[2-オキソ-2-(ピロリジン-1-イル)エチル]-1H-ピラゾール-4-イル}プロプ-2-エン酸 CAS No. 2098157-63-0](/img/structure/B1485135.png)
(2E)-3-{1-[2-オキソ-2-(ピロリジン-1-イル)エチル]-1H-ピラゾール-4-イル}プロプ-2-エン酸
説明
(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物のコアコンポーネントであるピロリジン環は、多くの薬理学的に活性な分子に見られる共通の特徴です。 ピロリジン環の存在は、分子の立体化学に寄与し、3次元的な空間占有率を高めることが知られており、これは生物学的標的への結合親和性と選択性にとって重要になる可能性があります 。この化合物は、より高い効力と副作用の軽減を備えた新しい薬剤の開発のための足場として使用できます。
生物活性プロファイリング
ピロリジン誘導体は、さまざまな置換基を持つ一連のアナログを合成することにより、構造活性相関(SAR)を研究するために使用できます。 これは、分子構造の変化が生物学的標的との相互作用にどのように影響するかを理解するのに役立ち、より強力で選択的な薬剤の合理的設計に不可欠です .
ファーマコフォアモデリング
この化合物は、複雑な構造のため、ファーマコフォア空間を探求するためのモデルとして役立ちます。ファーマコフォアは、生物学的マクロ分子によるリガンドの分子認識に必要な分子特徴の抽象的な表現です。 研究者はこの化合物を用いて、標的タンパク質の結合部位内の重要な相互作用を特定および最適化できます .
ADME/毒性研究
この化合物のユニークな構造は、吸収、分布、代謝、排泄、毒性(ADME/毒性)特性を研究するための貴重なツールです。 これらの研究は、初期の創薬において、人体における化合物の挙動と安全で効果的な薬剤としての可能性を予測するために不可欠です .
ケミカルバイオロジーおよび標的同定
この化合物は、ケミカルバイオロジーにおいて、新しい生物学的標的を同定するために使用できます。 この分子に対する生物学的反応を観察することで、研究者は潜在的な標的が特定の経路や疾患に関与していることを推測し、新しい治療標的の発見につながります .
合成方法開発
この化合物の合成には、新しい合成方法の開発に使用できる複雑な化学反応が含まれています。 これらの方法は、他の複雑な分子の合成に適用でき、合成有機化学の分野を前進させる可能性があります .
作用機序
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
特性
IUPAC Name |
(E)-3-[1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(14-5-1-2-6-14)9-15-8-10(7-13-15)3-4-12(17)18/h3-4,7-8H,1-2,5-6,9H2,(H,17,18)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSCACNDGEIAN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)

amine](/img/structure/B1485055.png)
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)

![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)




